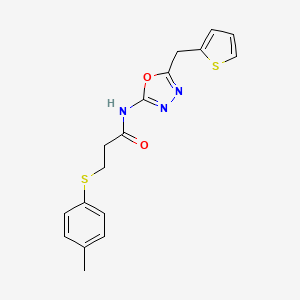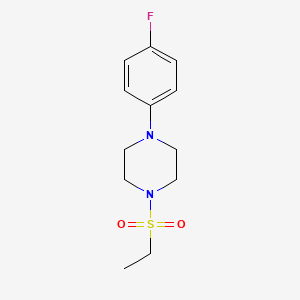
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic compounds known for their complex molecular structure, including features such as quinazoline and oxadiazole rings. These compounds are typically synthesized for their potential biological activities and for the exploration of their chemical properties.
Synthesis Analysis
Synthesis of related compounds involves conventional methods, leading to derivatives with significant biological activities. For instance, a series of compounds have been synthesized using a conventional method and evaluated for their antibacterial and antifungal activities, showcasing the diverse synthetic routes and the biological relevance of such structures (Sirgamalla & Boda, 2019).
Molecular Structure Analysis
The molecular structure of related compounds, characterized by techniques such as FTIR, NMR, and HRMS, reveals detailed insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and interaction with biological targets. An example is the detailed molecular structure analysis of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, illustrating the importance of structural characterization in understanding compound properties (Candan et al., 2001).
Chemical Reactions and Properties
Compounds within this class undergo a variety of chemical reactions, leading to the formation of diverse derivatives with different properties. For example, the treatment of isatoic anhydrides with hydrazine hydrate leads to the formation of oxadiazole derivatives, demonstrating the chemical versatility of these compounds (Nagahara & Takada, 1977).
科学的研究の応用
Chemosensors
1,2,4-oxadiazole derivatives, such as the compound , have been employed in the development of colorimetric and fluorescent chemosensors. For instance, naphthalimide derivatives containing oxadiazole have shown effectiveness as reversible chemosensors for fluoride ion detection, demonstrating the ability to undergo color change in response to specific anions (Zhang, Zhang, Ding, & Gao, 2020).
Molecular Docking and Biological Evaluation
Oxadiazole compounds have been studied for their antibacterial and antifungal activities. Research on benzo[de]isoquinoline-1,3(2H)-dione derivatives, which share a similar structure, has shown significant potential against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal strains such as Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Quantum-Mechanical Modeling
Compounds with a quinazoline ring, closely related to the chemical structure of the compound , have been the subject of quantum-mechanical modeling studies. These studies involve analyzing the molecular structure and photophysical properties, contributing to a deeper understanding of these compounds' chemotherapeutic potential (Sebastian et al., 2015).
特性
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-29-18-12-8-6-10-16(18)20-23-19(30-24-20)13-25-17-11-7-5-9-15(17)21(27)26(14(2)3)22(25)28/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWINTUWXATTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)
![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
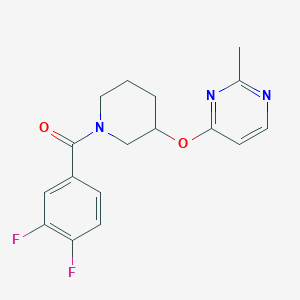

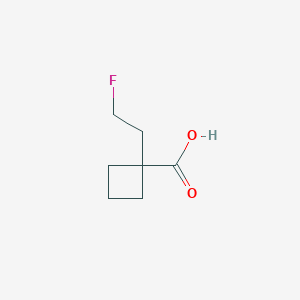
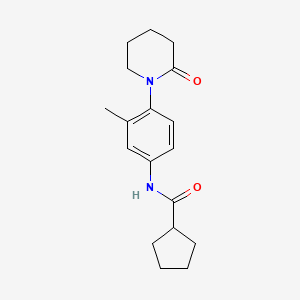
![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)
